molecular formula C13H9N3O2S2 B14508887 N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline CAS No. 63504-13-2

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline

Cat. No.: B14508887
CAS No.: 63504-13-2
M. Wt: 303.4 g/mol
InChI Key: DNVNUXSTOZACLO-UHFFFAOYSA-N
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Description

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline typically involves the condensation of 2-aminobenzenethiol with 3-nitroaniline under specific reaction conditions. One common method involves the use of a copper-catalyzed condensation reaction, which provides an efficient and convenient route to the desired product . The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Microwave-assisted synthesis has also been explored as a greener and more efficient alternative for the production of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like tin(II) chloride or iron powder in acidic medium are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline is unique due to its specific combination of a benzothiazole ring and a nitroaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industrial applications.

Properties

CAS No.

63504-13-2

Molecular Formula

C13H9N3O2S2

Molecular Weight

303.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylsulfanyl)-3-nitroaniline

InChI

InChI=1S/C13H9N3O2S2/c17-16(18)10-5-3-4-9(8-10)15-20-13-14-11-6-1-2-7-12(11)19-13/h1-8,15H

InChI Key

DNVNUXSTOZACLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SNC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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